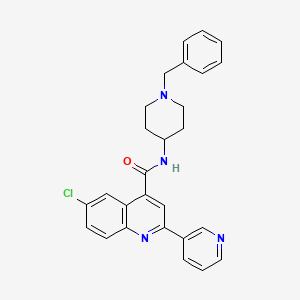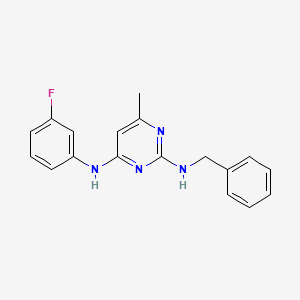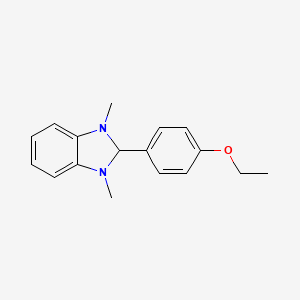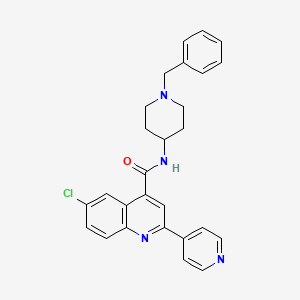![molecular formula C25H30F3N3O B10796326 N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)
N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV666070 is a compound identified from the Medicines for Malaria Venture (MMV) malaria box, which contains diverse drug-like and probe-like compounds with confirmed in vitro activity against Plasmodium falciparum . This compound has shown promising antischistosomal activity, making it a potential candidate for drug discovery and development .
Chemical Reactions Analysis
MMV666070 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV666070 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of MMV666070 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of enzymes and proteins essential for the survival and replication of Plasmodium falciparum and Schistosoma mansoni . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the parasite’s metabolic processes and cellular functions .
Comparison with Similar Compounds
MMV666070 is compared with other similar compounds identified from the MMV malaria box, such as:
N,N9-diarylurea: This compound has shown promising antischistosomal activity with good pharmacokinetic profiles and low cytotoxic potential.
2,3-dianilinoquinoxaline: This compound has also demonstrated significant antischistosomal activity and is considered a potential candidate for drug development.
MMV666070 is unique due to its specific chemical structure and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H30F3N3O |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide |
InChI |
InChI=1S/C25H30F3N3O/c26-25(27,28)20-5-3-4-18(16-20)17-29-21-12-14-31(15-13-21)23-10-8-19(9-11-23)24(32)30-22-6-1-2-7-22/h3-5,8-11,16,21-22,29H,1-2,6-7,12-15,17H2,(H,30,32) |
InChI Key |
HTVRCTNPJQRBFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)NCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B10796274.png)
![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)
![1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)

![N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B10796296.png)

![N'-(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796306.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B10796307.png)
![(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine](/img/structure/B10796311.png)
![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propan-2-yloxymethyl)quinolin-8-ol](/img/structure/B10796315.png)
![5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10796319.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B10796338.png)
